(S)-3-Amino-4-phenylbutyric acid hydrochloride (S)-3-Amino-4-phenylbutyric acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 138165-77-2
VCID: VC21537674
InChI: InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
SMILES: C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 179,22*36,45 g/mole

(S)-3-Amino-4-phenylbutyric acid hydrochloride

CAS No.: 138165-77-2

VCID: VC21537674

Molecular Formula: C10H14ClNO2

Molecular Weight: 179,22*36,45 g/mole

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4-phenylbutyric acid hydrochloride - 138165-77-2

Description

(S)-3-Amino-4-phenylbutyric acid hydrochloride, also known as L-beta-Homophenylalanine hydrochloride, is a phenylalanine derivative with significant applications in chemistry, biology, and medicine. It is identified by the CAS number 138165-77-2 and has a molecular formula of C10H14ClNO2 . This compound is a chiral amino acid derivative, which means it has a specific three-dimensional structure that can affect its biological activity.

Synthesis and Chemical Reactions

The synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride typically involves starting with a chiral precursor like (S)-phenylalanine. The process includes protecting the amino group, elongating the carbon chain, introducing the phenyl group, and finally forming the hydrochloride salt by reacting the free base with hydrochloric acid.

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example, oxidation can convert the amino group to a nitro or hydroxylamine group using reagents like potassium permanganate or hydrogen peroxide. Reduction can convert the carboxylic acid group to an alcohol using lithium aluminum hydride or sodium borohydride.

Applications in Research and Industry

(S)-3-Amino-4-phenylbutyric acid hydrochloride has diverse applications:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.

  • Biology: Studied for its role in metabolic pathways and enzyme interactions.

  • Medicine: Investigated for potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

  • Industry: Used in the production of pharmaceuticals and fine chemicals.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a gamma-aminobutyric acid (GABA) receptor agonist. It modulates neurotransmitter signaling pathways, leading to therapeutic effects such as neuroprotection and anti-cancer properties. The compound's interaction with GABA receptors in the central nervous system can influence various medical conditions, including neurodegenerative diseases and certain cancers.

Use in Perovskite Solar Cells

Recent research has explored the use of (S)-3-Amino-4-phenylbutyric acid hydrochloride as an additive in perovskite solar cells. It improves the crystallinity of the perovskite film, reduces trap states, and enhances device stability. The compound interacts with lead ions in the perovskite structure, forming coordination bonds that passivate defects at grain boundaries. This results in improved power conversion efficiency and operational stability of the solar cells .

Safety and Handling

Handling (S)-3-Amino-4-phenylbutyric acid hydrochloride requires caution due to its potential to cause skin and eye irritation and respiratory issues. Proper safety measures include immediate washing with water upon contact and seeking medical attention if irritation persists .

CAS No. 138165-77-2
Product Name (S)-3-Amino-4-phenylbutyric acid hydrochloride
Molecular Formula C10H14ClNO2
Molecular Weight 179,22*36,45 g/mole
IUPAC Name (3S)-3-amino-4-phenylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Standard InChIKey MQTMGKGSJOPWJW-FVGYRXGTSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl
SMILES C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Synonyms 138165-77-2;(S)-3-Amino-4-phenylbutyricacidhydrochloride;L-beta-Homophenylalaninehydrochloride;(S)-3-amino-4-phenylbutanoicacidhydrochloride;L-beta-Homophenylalanine;(3S)-3-amino-4-phenylbutanoicacidhydrochloride;PubChem13855;AC1MC56A;H-b-HoPhe(4-phenyl)-OHHCl;03769_FLUKA;CTK3J1253;MolPort-003-793-999;ANW-42972;CH-291;MFCD01862875;AKOS015849454;BL732-1;CS11157;DS-1092;RTR-005051;AK-44152;AN-10693;BR-44152;KB-05331;SC-46102
PubChem Compound 2761536
Last Modified Aug 15 2023

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